Trimeprazine Tartrate
Overview
Description
It is commonly provided as a tartrate salt and is known for its antihistamine properties, which help prevent itching caused by conditions such as eczema or poison ivy . Trimeprazine Tartrate is also used to prevent motion sickness and is marketed under various brand names, including Teraligen and Temaril .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimeprazine Tartrate is synthesized through a series of chemical reactions involving phenothiazine derivatives. The synthesis typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core is synthesized by reacting diphenylamine with sulfur.
Alkylation: The phenothiazine core undergoes alkylation with 3-dimethylaminopropyl chloride to form trimeprazine.
Formation of Tartrate Salt: Trimeprazine is then reacted with tartaric acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Trimeprazine Tartrate undergoes various chemical reactions, including:
Oxidation: Trimeprazine can be oxidized to form trimeprazine sulfoxide.
Reduction: Reduction reactions can convert trimeprazine sulfoxide back to trimeprazine.
Substitution: Trimeprazine can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium bisulfite is used as a reducing agent.
Substitution: Alkyl halides are used for substitution reactions.
Major Products Formed
Trimeprazine Sulfoxide: Formed through oxidation.
N-Substituted Trimeprazine: Formed through substitution reactions.
Scientific Research Applications
Trimeprazine Tartrate has a wide range of scientific research applications:
Mechanism of Action
Trimeprazine Tartrate exerts its effects by competing with free histamine for binding at histamine H1 receptor sites. This antagonizes the effects of histamine on these receptors, leading to a reduction in symptoms such as itching and allergic reactions . The compound also has sedative and antiemetic properties, which are attributed to its action on central nervous system receptors .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Trifluoperazine: A phenothiazine derivative used to treat schizophrenia.
Promethazine: A phenothiazine derivative with antihistamine and antiemetic properties.
Uniqueness
Trimeprazine Tartrate is unique in its combination of antihistamine, sedative, and antiemetic properties. Unlike other phenothiazine derivatives, it is not used as an antipsychotic, making it particularly suitable for treating allergic reactions and motion sickness without the risk of antipsychotic side effects .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZJIYUOOJLBAU-CEAXSRTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4330-99-8 | |
Record name | Trimeprazine tartrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alimemazine tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMEPRAZINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362NW1LD6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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